4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
4-chloro-N-[[5-chloro-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]-N-(4-methoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2F3N3O3S/c1-26-18(21)16(17(25-26)19(22,23)24)11-27(13-5-7-14(30-2)8-6-13)31(28,29)15-9-3-12(20)4-10-15/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKEJQWPFCULPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)CN(C2=CC=C(C=C2)OC)S(=O)(=O)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties, supported by relevant case studies and research findings.
- Molecular Formula : C21H19ClF3N3O2
- Molecular Weight : 437.85 g/mol
- CAS Number : 956368-31-3
- Purity : >90%
Antibacterial Activity
Several studies have explored the antibacterial potential of compounds related to the pyrazole and sulfonamide frameworks. The compound has shown promising activity against various bacterial strains, particularly those resistant to conventional antibiotics:
- Mechanism of Action : The sulfonamide moiety is known for inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to bacterial growth suppression.
-
Case Study Findings :
- A study reported that derivatives of similar structures exhibited minimum inhibitory concentrations (MICs) as low as 0.125 µg/mL against Staphylococcus aureus and Escherichia coli .
- Another investigation highlighted that compounds with a trifluoromethyl group showed enhanced antibacterial properties compared to their non-fluorinated counterparts .
Antifungal Activity
The antifungal properties of this compound have also been evaluated, particularly against pathogenic fungi such as Candida albicans:
- Research Insights :
Anticancer Activity
Emerging research suggests that compounds with similar structural motifs may possess anticancer properties:
- Mechanistic Studies :
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor:
- Acetylcholinesterase Inhibition :
- Urease Inhibition :
Comparative Biological Activity Table
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
The compound has been investigated for its potential as an antitumor agent , antimicrobial agent , and in other therapeutic areas.
Antitumor Activity
Research indicates that derivatives of this compound exhibit notable antitumor activity. For instance, studies on related pyrazole compounds have shown efficacy against various cancer cell lines, suggesting that the incorporation of the pyrazole moiety enhances anticancer properties .
Case Study : A study published in 2019 identified novel anticancer compounds through screening drug libraries, highlighting the importance of similar structures in targeting cancer cells effectively .
Antimicrobial Properties
The compound's structure suggests potential as an antimicrobial agent. Similar compounds within the same chemical class have demonstrated activity against a range of pathogens, including resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli.
Case Study : Research on 1,2,4-triazole derivatives has shown broad-spectrum antibacterial activity, with some compounds exhibiting minimum inhibitory concentrations (MIC) lower than traditional antibiotics like ciprofloxacin . The sulfonamide group is particularly noted for enhancing antibacterial properties.
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 4-chloro-N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step reactions that incorporate various functional groups to optimize biological activity.
Structure Activity Relationship (SAR)
Research into SAR has revealed that modifications to the pyrazole and sulfonamide groups can significantly affect biological activity. For example:
- Substituents on the phenyl ring can enhance potency against specific bacterial strains.
- The presence of electron-withdrawing groups has been correlated with increased antimicrobial efficacy .
Analyse Chemischer Reaktionen
Reactivity and Reaction Mechanisms
The compound exhibits reactivity at multiple sites, driven by its functional groups:
2.1 Sulfonamide Hydrolysis
Sulfonamides undergo hydrolysis under acidic or basic conditions to form sulfonic acids or sulfinate esters.
2.2 Nucleophilic Substitution
The sulfonamide nitrogen may participate in nucleophilic substitution reactions, particularly in the presence of strong bases or amines.
2.3 Pyrazole Ring Reactivity
The pyrazole ring’s reactivity is influenced by its substituents (e.g., trifluoromethyl, chlorine):
-
Electrophilic Aromatic Substitution : Substituted pyrazoles can undergo electrophilic attack, particularly at the para position relative to the sulfonamide linkage.
-
Metathesis Reactions : Potential for cross-coupling reactions (e.g., Suzuki) at the pyrazole’s reactive positions, though not explicitly documented for this compound.
2.4 Trifluoromethyl Group Stability
The trifluoromethyl group (CF₃) is highly stable under most reaction conditions due to its strong electron-withdrawing nature.
Table 2: Reactivity Mechanisms
| Reaction Type | Mechanism | Conditions |
|---|---|---|
| Sulfonamide Hydrolysis | Acidic/basic cleavage | H+ or OH- catalysts |
| Nucleophilic Substitution | SN2 reaction | Nucleophile (e.g., amines) |
| Electrophilic Substitution | Pyrazole ring activation | Electrophiles (e.g., Cl₂) |
Structural Insights
The compound’s molecular formula (C₁₉H₁₆Cl₂F₃N₃O₃S ) and molecular weight (494.31 g/mol ) reflect its complexity . The sulfonamide group’s sulfonic acid derivative (pKa ~1–3) and the electron-withdrawing trifluoromethyl group enhance stability and reactivity in specific regions .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogs
Key Structural Features and Modifications
The target compound’s pyrazole ring and benzenesulfonamide backbone are shared across analogs, but substituent variations significantly alter properties. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Bioactivity and Stability
- Trifluoromethyl (-CF₃) vs. Methyl (-CH₃): The CF₃ group in the target compound increases metabolic stability and membrane permeability compared to methyl-substituted analogs (e.g., ’s 3-methylpyrazole derivative) .
- Chloro vs. Fluoro: The 4-chloro substituent on the benzene ring may enhance electrophilic interactions compared to 4-fluoro analogs (e.g., CAS 955975-51-6 vs. 4-fluoro-N-(4-methoxyphenyl)benzenesulfonamide) .
- Pyrazole vs. Triazine/Benzimidazole: Pyrazole-based sulfonamides (target compound) often exhibit better pharmacokinetic profiles than triazine or benzimidazole derivatives due to reduced molecular rigidity .
Q & A
Basic: How can the synthesis of this compound be optimized for higher yields?
Methodological Answer:
Optimization involves precise control of reaction conditions. For example, use anhydrous potassium carbonate (2.0 equiv) in dichloromethane under argon to minimize hydrolysis of reactive intermediates. Dropwise addition of acyl chlorides at 0°C reduces side reactions, while post-reaction purification via vacuum filtration and diethyl ether washing enhances purity . Monitoring reaction progress with TLC or LC-MS ensures timely termination to prevent decomposition.
Advanced: How can competing N-alkylation vs. O-alkylation be addressed during synthesis?
Methodological Answer:
Regioselectivity challenges arise from nucleophilic sites on the pyrazole and methoxyphenyl groups. Employ sterically hindered bases (e.g., DIPEA) to favor N-alkylation. Computational modeling (DFT) predicts transition-state energies to identify optimal solvents (e.g., DMF for polar aprotic conditions). Kinetic studies using in situ IR spectroscopy can track intermediate formation and adjust stoichiometry dynamically .
Basic: What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography : Resolves absolute configuration, as demonstrated for analogous sulfonamide-pyrazole hybrids (R-factor = 0.041) .
- NMR : H/C NMR identifies substitution patterns (e.g., trifluoromethyl singlet at ~δ -62 ppm in F NMR).
- HRMS : Confirms molecular ion ([M+H]) with <2 ppm mass error .
Advanced: How can dynamic molecular effects (e.g., rotamers) complicate spectral interpretation?
Methodological Answer:
Variable-temperature (VT) NMR (e.g., -40°C to 60°C) slows conformational exchange, resolving overlapping signals. For crystallographic ambiguities, Hirshfeld surface analysis quantifies intermolecular interactions, while DFT-optimized structures validate dynamic disorder models .
Basic: What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition) with IC determination.
- Antimicrobial activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
- Assay standardization : Validate protocols using positive controls (e.g., celecoxib for COX-2).
- Orthogonal assays : Confirm target engagement via surface plasmon resonance (SPR) or cellular thermal shift assays (CETSA).
- Metabolite profiling : LC-HRMS identifies degradation products that may interfere .
Basic: How do substituents (e.g., trifluoromethyl) influence physicochemical properties?
Methodological Answer:
- LogP : Trifluoromethyl increases lipophilicity (XLogP ~3.0), measured via shake-flask/HPLC.
- Solubility : Poor aqueous solubility (common for sulfonamides) necessitates co-solvents (e.g., DMSO:PBS mixtures) .
- Thermal stability : DSC reveals melting points (>200°C) and polymorphic transitions .
Advanced: What strategies improve metabolic stability of the trifluoromethyl group?
Methodological Answer:
- Isotope labeling : F NMR tracks metabolic degradation in liver microsomes.
- Pro-drug design : Mask sulfonamide with pivaloyloxymethyl groups, cleaved enzymatically in vivo.
- CYP450 inhibition assays : Identify metabolic hotspots for structural modification .
Basic: How can crystallography address polymorphism in this compound?
Methodological Answer:
Screen crystallization conditions (solvent, temperature) using high-throughput platforms. Synchrotron XRD distinguishes polymorphs via unit-cell parameters. For hydrates/solvates, TGA-DSC correlates thermal events with structural changes .
Advanced: How to design structure-activity relationship (SAR) studies for analogs?
Methodological Answer:
- Systematic substitution : Replace chloro/methoxy groups with bioisosteres (e.g., CF → SF).
- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic fields with activity.
- Free-Wilson analysis : Quantifies contributions of substituents to potency .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Nitrile gloves, lab coat, and fume hood (vapor pressure <0.1 mmHg).
- Waste disposal : Neutralize sulfonamide residues with 10% NaOH before incineration.
- Acute toxicity : LD data from analogous compounds suggest handling at <10 mg/kg .
Advanced: How can flow chemistry improve scalability of the synthesis?
Methodological Answer:
Continuous-flow reactors enhance heat/mass transfer for exothermic steps (e.g., acylation). Use immobilized catalysts (e.g., polymer-supported KCO) to minimize purification. Process analytical technology (PAT) monitors key parameters (pH, temp) in real time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
